molecular formula C13H7F3N2 B1391553 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1214373-39-3

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1391553
CAS No.: 1214373-39-3
M. Wt: 248.2 g/mol
InChI Key: REPDXANCXRILJV-UHFFFAOYSA-N
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Description

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a cyano group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making this compound valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a series of reactions including chlorination, fluorination, and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine often involves large-scale fluorination processes. These processes utilize reagents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.

    3-(Trifluoromethyl)pyridine: Lacks both the cyano and phenyl groups.

    2-Phenyl-3-(trifluoromethyl)pyridine: Lacks the cyano group.

Uniqueness

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is unique due to the combination of the cyano, phenyl, and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it valuable for various applications .

Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-6-10(8-18-12(11)7-17)9-4-2-1-3-5-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPDXANCXRILJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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